molecular formula C10H15NO B1603461 1-(3-Methoxyphenyl)propan-1-amine CAS No. 473732-60-4

1-(3-Methoxyphenyl)propan-1-amine

Cat. No. B1603461
CAS RN: 473732-60-4
M. Wt: 165.23 g/mol
InChI Key: YKOYYTCNJPJMSK-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)propan-1-amine , also known by its IUPAC name (1R)-1-(3-methoxyphenyl)-1-propanamine , is a chemical compound with the molecular formula C10H15NO . It falls within the class of amines and contains a methoxy group (–OCH3) attached to the phenyl ring. The compound exhibits chirality, with the ®-stereoisomer being the predominant form .


Synthesis Analysis

The synthesis of 1-(3-Methoxyphenyl)propan-1-amine involves several methods. One notable approach is the transaminase-mediated chiral selective synthesis . In this process, transaminases catalyze the conversion of 1-(3-methylphenyl)ethan-1-one to the desired (1R)-(3-methylphenyl)ethan-1-amine. The enzyme ATA-025 has been identified as particularly effective for this bioconversion, with dimethylsulfoxide (DMSO) serving as the optimal co-solvent .


Molecular Structure Analysis

The molecular structure of 1-(3-Methoxyphenyl)propan-1-amine consists of a three-carbon aliphatic chain (propane) linked to a phenyl ring. The methoxy group is attached to the phenyl ring at the para position (position 3). The compound’s stereochemistry is crucial, with the ®-configuration being biologically relevant .

Scientific Research Applications

Synthesis and Chemical Properties

1-(3-Methoxyphenyl)propan-1-amine has been utilized in various synthetic processes. For instance, it was involved in synthesizing an optical active intermediate for (R,R)-formoterol, achieved from D-alanine with a 65% overall yield via a simple route including protecting amino group, cyclization, coupling with Grignard reagent, reduction, and deprotection (Fan et al., 2008). Additionally, research on reactions of 3-methoxyphenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines highlighted the kinetics and mechanisms in these processes, providing insights into the interaction and reactivity of these compounds (Castro et al., 2001).

Biological and Pharmacological Aspects

1-(3-Methoxyphenyl)propan-1-amine derivatives have shown potential in biological applications. For instance, (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene, was synthesized and found to inhibit tyrosinase activity in melanin biosynthesis, suggesting its use as a skin whitening agent (Choi et al., 2002). Also, the synthesis and properties of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, including 1-(3-Methoxyphenyl)propan-1-amine, showed improved antimicrobial properties, indicating their potential as antiseptics in medical applications (Jafarov et al., 2019).

Material Science and Engineering

In material science, 1-(3-Methoxyphenyl)propan-1-amine has been utilized in the modification of materials. For example, the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 1-(3-Methoxyphenyl)propan-1-amine derivatives, led to the formation of amine-treated polymers with potential for medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Catalysis and Reaction Mechanisms

1-(3-Methoxyphenyl)propan-1-amine is also significant in catalysis research. For instance, it has been used in the study of catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, providing insights into the influence of reaction parameters and the potential for industrial-scale applications (Bassili & Baiker, 1990).

Safety and Hazards

  • Safety Data Sheet : Detailed safety information can be found in the MSDS.

properties

IUPAC Name

1-(3-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOYYTCNJPJMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595686
Record name 1-(3-Methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)propan-1-amine

CAS RN

473732-60-4
Record name α-Ethyl-3-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473732-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A flame-dried 250 mL R.B. flask equipped with a reflux condenser was charged, under argon, with 3-methoxybenzonitrile (2 g, 15 mmol) and dry THF (33.5 mL). Ethylmagnesium bromide (1 M) in THF (16.5 mL, 16.5 mmol) was then added followed by copper (I) bromide (43 mg, 0.3 mmol). The reaction mixture was refluxed for 30 min and then cool down to 0° C. before MeOH (0.61 mL, 15 mmol) was added. The reaction mixture was stirred for 10 min before LAH (1M) in THF (30 mL, 30 mmol) was added and stirred for 60 min at room temp. The reaction was quenched with an aqueous 2M solution of Rochelles' salts (200 mL), stirred for 60 min at room temperature, extracted with diethyl ether (4×30 mL), the organic extracts dried, filtered and concentrated to give the product (2.37 g, 96%) which was sufficiently pure for the next step. 1H NMR (400 MHz, methanol-d4) δ: 0.85 (t, 3H, J=7.4 Hz), 1.68-1.77 (m, 2H), 3.70 (dd, 1H, J=6.6 Hz), 3.81 (s, 3H), 6.81 (d, 1H, J=8.2 Hz), 6.90 (d, 1H, J=8.0 Hz), 6.91 (s, 1H), 7.24 (t, 1H, J=7.8 Hz).
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2 g
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33.5 mL
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16.5 mL
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0.61 mL
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30 mL
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43 mg
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Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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